An In-depth Technical Guide to 1-(2-Ethoxyphenyl)-2-thiourea: Chemical Properties and Structure
An In-depth Technical Guide to 1-(2-Ethoxyphenyl)-2-thiourea: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 1-(2-Ethoxyphenyl)-2-thiourea. While specific experimental data for this compound is not extensively available in public literature, this document compiles information based on established chemical principles and data from closely related analogues to offer a predictive and practical resource for research and development.
Chemical Structure and Properties
1-(2-Ethoxyphenyl)-2-thiourea belongs to the class of N-arylthioureas, which are characterized by a thiocarbonyl group flanked by two nitrogen atoms, one of which is substituted with an aromatic group. The "2-ethoxy" designation indicates an ethoxy group (-OCH₂CH₃) at the ortho position of the phenyl ring.
Molecular Structure:
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Molecular Formula: C₉H₁₂N₂OS
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Molecular Weight: 196.27 g/mol
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IUPAC Name: 1-(2-ethoxyphenyl)thiourea
Predicted and Analogous Physicochemical Properties:
| Property | Value (Predicted or from Analogues) | Reference / Analogue |
| Physical State | White to off-white crystalline solid (Predicted) | General property of N-arylthioureas |
| Melting Point (°C) | 160 - 175 (Predicted Range) | Based on 1-(2-Methoxyphenyl)-2-thiourea (155-157°C) and 1-(4-Ethoxyphenyl)-2-thiourea (173°C)[1] |
| Solubility | Soluble in DMSO, acetone, and hot ethanol; sparingly soluble in water. | General solubility for substituted thioureas. |
| LogP (Predicted) | ~2.0 - 2.5 | Calculated based on structure; similar to related compounds. |
| CAS Number | Not definitively assigned. | Public databases show conflicting or no specific data. |
Spectroscopic and Crystallographic Characterization
Detailed spectroscopic and crystallographic data for 1-(2-Ethoxyphenyl)-2-thiourea are not published. However, based on the known spectral characteristics of the thiourea moiety and the 2-ethoxyphenyl group, the following spectral properties can be predicted.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic peaks for the N-H, C=S, and aromatic C-H and C=C bonds.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Mode |
| N-H | 3400 - 3100 | Stretching |
| Aromatic C-H | 3100 - 3000 | Stretching |
| Aliphatic C-H | 2980 - 2850 | Stretching (of ethoxy group) |
| C=S | 1300 - 1100 | Stretching |
| C-N | 1400 - 1200 | Stretching |
| Aromatic C=C | 1600 - 1450 | Stretching |
| C-O-C | 1250 - 1000 | Asymmetric Stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum in a solvent like DMSO-d₆ is predicted to show distinct signals for the ethoxy protons, the aromatic protons, and the N-H protons of the thiourea group.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.4 | Triplet | 3H | -OCH₂CH₃ |
| ~4.1 | Quartet | 2H | -OCH₂ CH₃ |
| ~6.9 - 7.5 | Multiplet | 4H | Aromatic Protons |
| ~8.0 - 9.0 | Broad Singlet | 2H | -NH-C(S)-NH₂ |
| ~9.5 - 10.0 | Singlet | 1H | Ar-NH -C(S)-NH₂ |
¹³C NMR: The carbon NMR spectrum will show signals for the ethoxy carbons, the aromatic carbons, and the characteristic thiocarbonyl carbon.
| Chemical Shift (δ, ppm) | Assignment |
| ~15 | -OCH₂CH₃ |
| ~64 | -OCH₂ CH₃ |
| ~110 - 150 | Aromatic Carbons |
| ~180 - 185 | C =S (Thiocarbonyl) |
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of 196.27. Common fragmentation patterns for aryl thioureas involve cleavage of the C-N bond and fragmentation of the aromatic ring.
Synthesis Methodology
The most common and direct method for the synthesis of N-arylthioureas is the reaction of an aromatic amine with a source of thiocyanate or by reacting an aryl isothiocyanate with ammonia.
General Experimental Protocol
Objective: To synthesize 1-(2-Ethoxyphenyl)-2-thiourea.
Reaction Scheme:
Materials:
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2-Ethoxyphenyl isothiocyanate (CAS: 23163-84-0)[2]
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Ammonia (aqueous solution, e.g., 28-30%)
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Ethanol or Acetone (as solvent)
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Deionized water
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Standard laboratory glassware and magnetic stirrer
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-ethoxyphenyl isothiocyanate (1 equivalent) in ethanol or acetone (approximately 10 mL per gram of isothiocyanate).
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To this stirring solution, add an excess of concentrated aqueous ammonia (e.g., 3-4 equivalents) dropwise at room temperature.
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Continue stirring the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Upon completion of the reaction, a precipitate will likely form. If not, the reaction mixture can be poured into cold deionized water to induce precipitation.
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Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water to remove any unreacted ammonia and salts.
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The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
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Dry the purified white to off-white crystalline product under vacuum.
Potential Biological Activity and Signaling Pathways
While no specific biological activities have been reported for 1-(2-Ethoxyphenyl)-2-thiourea, the broader class of thiourea derivatives is known for a wide range of pharmacological effects.[3] These activities are often attributed to the ability of the thiourea moiety to form hydrogen bonds and coordinate with metal ions in biological systems.
Known Activities of Thiourea Derivatives:
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Anticancer: Many thiourea derivatives have shown promise as anticancer agents by inhibiting various protein kinases or inducing apoptosis.[3][4]
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Antimicrobial: The thiourea scaffold is present in numerous compounds with antibacterial and antifungal properties.
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Antioxidant: Some thiourea derivatives act as potent antioxidants.[5]
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Enzyme Inhibition: Thioureas are known to inhibit a variety of enzymes, including tyrosinase and urease.
Hypothesized Mechanism of Action:
A common mechanism for the biological activity of thiourea derivatives involves the inhibition of key enzymes. The sulfur and nitrogen atoms can act as chelation sites for metal cofactors within an enzyme's active site, thereby inactivating it.
Conclusion
1-(2-Ethoxyphenyl)-2-thiourea is a compound of interest for further research, particularly in the fields of medicinal chemistry and materials science. This guide provides a foundational understanding of its structure, predicted properties, and a reliable method for its synthesis. The provided experimental protocols and predictive data are intended to serve as a starting point for researchers to further investigate this and related compounds. The diverse biological activities of the thiourea class of molecules suggest that 1-(2-Ethoxyphenyl)-2-thiourea may hold potential for various therapeutic applications, warranting further investigation into its specific biological profile.
